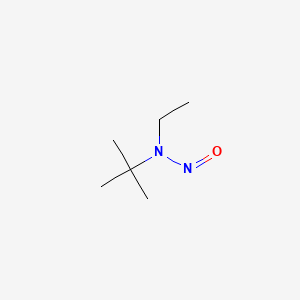

N-tert-Butyl-N-ethylnitrosamine

Vue d'ensemble

Description

N-tert-Butyl-N-ethylnitrosamine is a chemical compound with the molecular formula C6H14N2O. It is a member of the N-nitroso compounds family, which are known for their potential carcinogenic properties . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-tert-Butyl-N-ethylnitrosamine can be synthesized through the nitrosation of secondary amines. One common method involves the reaction of tert-butylamine with ethyl nitrite under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Mechanistic Pathways in Genotoxicity

The compound’s reactivity is governed by steric and electronic factors:

-

Steric Hindrance : The tert-butyl group adjacent to the nitrosamine moiety creates significant steric bulk, limiting α-carbon hydrogen abstraction—a critical step in metabolic activation .

-

SN1 Mechanism : Upon α-hydroxylation, the compound forms a tert-butyl diazonium ion via an SN1 pathway , generating a tert-butyl carbocation intermediate. This carbocation exhibits low reactivity toward DNA due to steric shielding .

Reactivity Comparison (vs. other nitrosamines) :

| Nitrosamine Structure | Diazonium Ion Reactivity | Carcinogenic Potency |

|---|---|---|

| N-Methyl-N-nitrosamine | High (unhindered) | High |

| N-tert-Butyl-N-ethylnitrosamine | Low (tert-butyl hindrance) | Negligible |

Metabolic and Degradation Pathways

Critical Mechanistic Insight (Ponting et al., 2022) :

"Branching in the form of a single methyl (or larger alkyl) group adjacent to the N-nitrosamine motif significantly reduces carcinogenicity... The steric hindrance posed by the isopropyl-like α substituent perturbs α-carbon hydrogen abstraction in the active site."

Analytical and Synthetic Relevance

-

Synthetic Byproduct : Detected as an impurity in pharmaceuticals (e.g., ARB drugs), necessitating stringent LC-MS monitoring .

-

Reaction with tert-Butyl Nitrite : While not directly studied, analogous nitrosamine syntheses use TBN under solvent-free conditions, suggesting potential applicability for scaled production .

Applications De Recherche Scientifique

Carcinogenic Studies

N-tert-Butyl-N-ethylnitrosamine has been utilized in various carcinogenicity studies to understand its potential effects on biological systems. Research indicates that this compound can induce tumors in laboratory animals, making it a critical subject for understanding the mechanisms of carcinogenesis.

Case Study: Induction of Tumors

In studies involving rats, this compound was administered to evaluate its tumor-inducing capabilities. The results demonstrated a significant increase in tumor incidence in the liver and other organs, highlighting its role as a potent carcinogen .

Table 1: Mechanisms of Carcinogenicity

| Mechanism | Description |

|---|---|

| DNA Adduct Formation | Covalent binding to DNA, leading to mutations |

| Oxidative Stress | Increased reactive oxygen species causing cellular damage |

| Cell Proliferation | Induction of uncontrolled cell growth |

Therapeutic Applications

While primarily known for its carcinogenic properties, there is emerging interest in the potential therapeutic applications of nitrosamines like this compound. Research has suggested that derivatives may possess antioxidant properties, offering protective effects against certain diseases.

Case Study: Antioxidant Properties

In experimental models, derivatives of this compound have shown promise as free radical scavengers. This property could be leveraged in developing treatments for conditions characterized by oxidative stress .

Environmental and Health Implications

The presence of this compound in the environment raises concerns regarding public health. Its formation can occur through various industrial processes and can contaminate food and water supplies.

Table 2: Sources and Health Risks

| Source | Health Risk |

|---|---|

| Industrial Processes | Potential contamination of air and water |

| Food Products | Ingestion may lead to increased cancer risk |

| Occupational Exposure | Workers may face higher risks due to direct exposure |

Regulatory Considerations

Given the carcinogenic nature of this compound, regulatory bodies have established guidelines for its handling and usage in industrial settings. Continuous monitoring and research are essential to mitigate risks associated with this compound.

Mécanisme D'action

N-tert-Butyl-N-ethylnitrosamine exerts its effects through the formation of reactive intermediates that can interact with cellular components. The nitroso group in the compound can form adducts with DNA, leading to mutations and potentially causing cancer . The molecular targets include DNA and various enzymes involved in cellular metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Nitrosodimethylamine

- N-Nitrosodiethylamine

- N-Nitrosomorpholine

Uniqueness

N-tert-Butyl-N-ethylnitrosamine is unique due to its specific structure, which includes both tert-butyl and ethyl groups. This structure influences its reactivity and the types of reactions it undergoes. Compared to other N-nitroso compounds, it has distinct properties that make it valuable in specific research applications .

Activité Biologique

N-tert-Butyl-N-ethylnitrosamine (NTEA) is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This article explores the biological activity of NTEA, including its mechanisms of action, carcinogenic potential, and related research findings.

- Molecular Formula : CHNO

- Molecular Weight : 130.19 g/mol

- CAS Number : 3398-69-4

Nitrosamines, including NTEA, are known to undergo metabolic activation primarily through cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, resulting in mutagenesis and carcinogenesis. The specific metabolic pathway for NTEA involves the formation of N-nitroso derivatives that can bind covalently to DNA, leading to adduct formation and subsequent mutations .

Carcinogenic Potential

Numerous studies have investigated the carcinogenic potential of nitrosamines. While many nitrosamines are classified as probable human carcinogens based on animal studies, the specific carcinogenicity of NTEA remains less well-defined.

Case Studies and Research Findings

-

Animal Studies : In a study involving BD rats treated with various doses of nitrosamines, including NTEA, it was observed that while some nitrosamines induced tumors at specific sites (e.g., liver and esophagus), NTEA did not show significant tumor induction even at higher doses over extended observation periods . For instance:

- N-nitrosopiperidine (NPIP) induced tumors with an average latency period of 208 days, while NTEA showed no tumors after a similar treatment duration.

- DNA Adduct Formation : Research indicates that nitrosamines can lead to the formation of DNA adducts, which are implicated in cancer development. Studies on related nitrosamines have demonstrated that higher levels of DNA adducts correlate with increased carcinogenicity . However, specific data on NTEA's ability to form such adducts is limited.

- Comparative Analysis : A comparative analysis of various nitrosamines shows that structural variations significantly influence their biological activity. For instance, the introduction of sterically bulky groups adjacent to the nitrosamine moiety can reduce carcinogenicity due to steric hindrance affecting metabolic pathways . This suggests that NTEA's structure may play a role in its reduced potency relative to other nitrosamines.

Toxicological Profile

The toxicological profile of NTEA indicates low acute toxicity compared to other nitrosamines. Studies have shown that while it exhibits some mutagenic activity in vitro, its overall carcinogenic risk appears lower than that of more potent nitrosamines like NDMA (N-nitrosodimethylamine) and NPIP .

Summary Table of Biological Activities

| Compound | Carcinogenicity | DNA Adduct Formation | Latency Period (days) | Tumor Induction |

|---|---|---|---|---|

| This compound | Low | Limited evidence | Not established | No tumors |

| N-nitrosopiperidine | Yes | High | 208 | Yes |

| Ethyl-isopropylnitrosamine | Moderate | Moderate evidence | 375 | Yes |

Propriétés

IUPAC Name |

N-tert-butyl-N-ethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMBWNDIEFEPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187591 | |

| Record name | tert-Butylamine, N-ethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3398-69-4 | |

| Record name | N-Ethyl-2-methyl-N-nitroso-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-tert-butylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylamine, N-ethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-N-ethylnitrosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-TERT-BUTYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK5OQV24RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.